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Compound of Interest

Compound Name:
5-Amino-3-(4-phenoxyphenyl)-1H-

pyrazole-4-carbonitrile

Cat. No.: B045589 Get Quote

An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile:

Properties, Synthesis, and Applications

Introduction
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6) is a

heterocyclic compound that has emerged as a cornerstone intermediate in contemporary

medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyrazole core, an amino

group, a carbonitrile moiety, and a phenoxyphenyl substituent, provides a versatile scaffold for

the development of targeted therapeutics.[1] This guide offers a comprehensive technical

overview of its chemical properties, synthetic methodologies, and critical role in the synthesis of

advanced pharmaceutical agents, particularly Bruton's tyrosine kinase (BTK) inhibitors used in

oncology.[1][3] The pyrazole nucleus itself is a "privileged structure" in drug discovery, known

for its ability to serve as a bioisostere for aromatic rings, thereby enhancing physicochemical

properties and pharmacological effects.[4][5] This document is intended for researchers,

chemists, and drug development professionals seeking a detailed understanding of this pivotal

molecule.

Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in

synthesis and drug design. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is

typically a light yellow to off-white powder.[2] Its solubility profile, characterized by low aqueous
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solubility but slight solubility in solvents like DMSO, is a key consideration for reaction

conditions and formulation development.[6][7]

Table 1: Physicochemical Properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-
carbonitrile

Property Value Source(s)

CAS Number 330792-70-6 [1][2]

Molecular Formula C₁₆H₁₂N₄O [6][8][9]

Molecular Weight 276.29 g/mol [1][6][8]

Appearance
Light yellow to off-white

powder
[2]

Boiling Point 585.3°C at 760 mmHg [8]

Density 1.37 g/cm³

Solubility
DMSO (Slightly), Water

(Practically Insoluble)
[6][7]

LogP 3.25298

Predicted pKa 10.83 ± 0.50 [7]

Storage Conditions
Store in a cool, dry, dark place

under an inert atmosphere.
[7][10]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The key

functional groups of the molecule give rise to distinct and predictable signals.

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected around 2240 cm⁻¹

corresponding to the C≡N (nitrile) stretch.[1] Additionally, characteristic stretches for the N-H

bonds of the primary amine (NH₂) will appear in the region of 3200-3400 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the two protons of the

amino group are expected to appear as a broad singlet.[1] The aromatic protons of the

phenoxyphenyl group will produce a series of multiplets in the aromatic region of the

spectrum. The NH proton of the pyrazole ring may also be observable, though its signal can

be broad and exchangeable.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition by providing a highly accurate molecular weight measurement.[1]

Fragmentation patterns can further corroborate the proposed structure.

X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray analysis

provides precise bond lengths and dihedral angles, confirming the spatial arrangement of the

phenoxyphenyl moiety relative to the pyrazole plane.[1]

Caption: Chemical structure of the topic compound.

**Part 2: Synthesis and Reactivity
Core Synthesis: Cyclocondensation
The primary and most efficient method for constructing the 5-aminopyrazole-4-carbonitrile core

is through a cyclocondensation reaction.[1] This approach is favored due to the high availability

of the starting materials and the thermodynamic stability of the resulting aromatic pyrazole ring.

The reaction typically involves the condensation of a β-ketonitrile precursor with a hydrazine

derivative.[1]

The causality behind this choice is rooted in fundamental organic chemistry: the nucleophilic

attack of the hydrazine on the electrophilic carbonyl carbon, followed by an intramolecular

cyclization and dehydration, provides a direct and high-yielding path to the heterocyclic system.

Modern advancements focus on green chemistry principles, employing catalysts like guar gum

or utilizing solvent-free grinding methods to improve efficiency and reduce environmental

impact.[1]

β-Ketonitrile Precursor
+ Hydrazine Hydrate

Cyclocondensation
(e.g., Reflux in Ethanol) Workup & Isolation 5-amino-3-(4-phenoxyphenyl)

-1H-pyrazole-4-carbonitrile
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Caption: General workflow for synthesis via cyclocondensation.

Chemical Reactivity and Derivatization
The molecule possesses several reactive sites that are crucial for its role as a synthetic

intermediate:

Amino Group (C5-NH₂): This group can undergo oxidation to form nitro derivatives or can act

as a nucleophile in condensation reactions.[1] Its primary utility is as a key handle for

building fused ring systems.

Carbonitrile Group (C4-CN): The nitrile can be reduced to a primary amine, providing another

point for derivatization, or hydrolyzed to a carboxylic acid.[1]

Phenoxyphenyl Group: While generally stable, this group can be subjected to electrophilic

substitution under specific conditions.[1] More importantly, it serves as a critical

pharmacophoric element for binding to target proteins.[1]

The most significant reaction pathway involves the condensation of the C5-amino group and

the C4-nitrile with other reagents to form fused heterocyclic systems, such as pyrazolo[1,5-

a]pyrimidines.[11] This specific reactivity is exploited in the synthesis of kinase inhibitors.

5-amino-3-(4-phenoxyphenyl)
-1H-pyrazole-4-carbonitrile

Oxidation of Amino Group
(→ Nitro Derivative)

Reduction of Nitrile Group
(→ Amine Derivative)

Cyclocondensation
(→ Fused Heterocycles

e.g., Pyrazolo[1,5-a]pyrimidines)

Click to download full resolution via product page

Caption: Key reactivity pathways of the title compound.
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Part 3: The Pyrazole Core in Drug Discovery
The pyrazole ring is not merely a structural component; it is a functional motif with significant

advantages in medicinal chemistry. It is considered a bioisostere of a phenyl ring, meaning it

can replace a benzene ring in a drug molecule while maintaining or improving biological

activity.[4] This substitution often leads to enhanced physicochemical properties, such as

improved solubility and metabolic stability, and can introduce valuable hydrogen bonding

capabilities.[4]

The title compound's value is exemplified by its role as a key intermediate in the synthesis of

BTK inhibitors like Ibrutinib and Zanubrutinib.[1][3] In this context, the 4-phenoxyphenyl group

at the C3 position is strategically important, as it is known to enhance binding to hydrophobic

pockets within kinase domains, a critical interaction for achieving high-potency inhibition.[1] The

5-amino group serves as the anchor point for constructing the rest of the inhibitor molecule,

which ultimately binds to the target enzyme.

Drug Synthesis

5-amino-3-(4-phenoxyphenyl)
-1H-pyrazole-4-carbonitrile

Multi-step
Derivatization

Kinase Inhibitor
(e.g., BTK Inhibitor)

Kinase Domain
(Target Protein)

Binds to Hydrophobic Pocket

Click to download full resolution via product page

Caption: Role as an intermediate in kinase inhibitor synthesis.

Part 4: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt

them based on available laboratory equipment and safety guidelines.

Protocol 1: Synthesis via Cyclocondensation
This protocol describes a common method for synthesizing the title compound. It represents a

self-validating system where successful synthesis is confirmed by the isolation of a product with
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the expected physical and spectroscopic properties as outlined in Part 1.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, combine 2-(methoxy(4-phenoxyphenyl)methylene)propanedinitrile (1

equivalent) with ethanol to form a slurry.

Addition of Hydrazine: Add hydrazine hydrate (approx. 1.5 equivalents) to the slurry dropwise

at room temperature. The choice of hydrazine hydrate is causal; it is a potent nucleophile

necessary for initiating the cyclization cascade.

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture

to room temperature. The product will often precipitate out of the solution. Collect the solid

product by vacuum filtration.

Purification: Wash the crude product with cold ethanol to remove unreacted starting

materials and soluble impurities. If necessary, the product can be further purified by

recrystallization from a suitable solvent like an ethanol/water mixture to yield a light yellow to

off-white crystalline solid.[12]

Validation: Dry the purified product under vacuum. Confirm its identity and purity using the

spectroscopic methods detailed below (Protocol 2) and by measuring its melting point.

Protocol 2: Spectroscopic Characterization and
Validation
This protocol ensures the integrity of the synthesized material. A positive match between the

experimental data and the known spectroscopic profile validates the synthetic outcome.

Infrared (IR) Spectroscopy:

Prepare a sample (e.g., using a KBr pellet).

Acquire the IR spectrum.
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Validation Check: Confirm the presence of a sharp peak around 2240 cm⁻¹ (C≡N) and

broad peaks in the 3200-3400 cm⁻¹ region (NH₂).[1] The absence of a strong carbonyl

(C=O) peak from the β-ketonitrile starting material indicates the reaction has gone to

completion.

¹H NMR Spectroscopy:

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

Acquire the ¹H NMR spectrum.

Validation Check: Analyze the spectrum for the expected signals: a broad singlet for the

NH₂ protons, aromatic signals corresponding to the 9 protons of the phenoxyphenyl group,

and potentially a broad signal for the pyrazole NH proton. The integration of these signals

should match the number of protons in the structure.

High-Resolution Mass Spectrometry (HRMS):

Prepare a dilute solution of the sample.

Acquire the HRMS data.

Validation Check: The measured mass should match the calculated exact mass of

C₁₆H₁₂N₄O (276.1011) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental

formula.

Conclusion
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is more than a simple chemical

intermediate; it is a testament to the power of heterocyclic scaffolds in modern drug discovery.

Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it

an invaluable building block. The strategic incorporation of the pyrazole core and the

phenoxyphenyl moiety provides a potent combination for targeting complex biological systems,

most notably in the development of life-saving kinase inhibitors for cancer therapy. A thorough

understanding of its technical profile is therefore essential for any scientist or researcher

working at the forefront of pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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